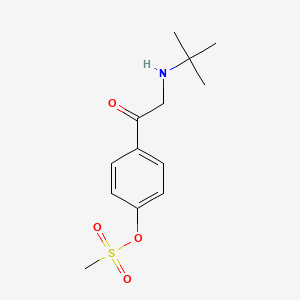

4-(N-tert-Butylglycyl)phenyl methanesulfonate

Description

4-(N-tert-Butylglycyl)phenyl methanesulfonate is a methanesulfonate ester derivative featuring a phenyl group substituted with an N-tert-butylglycyl moiety. Methanesulfonate esters are widely utilized in organic synthesis and pharmaceutical chemistry due to their reactivity as leaving groups and their stability under various reaction conditions. The tert-butyl group may confer steric hindrance, influencing solubility, metabolic stability, and binding affinity in biological systems.

Properties

CAS No. |

920804-46-2 |

|---|---|

Molecular Formula |

C13H19NO4S |

Molecular Weight |

285.36 g/mol |

IUPAC Name |

[4-[2-(tert-butylamino)acetyl]phenyl] methanesulfonate |

InChI |

InChI=1S/C13H19NO4S/c1-13(2,3)14-9-12(15)10-5-7-11(8-6-10)18-19(4,16)17/h5-8,14H,9H2,1-4H3 |

InChI Key |

SRBHZQKCSLMJKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-tert-Butylglycyl)phenyl methanesulfonate typically involves the following steps:

Formation of tert-Butylglycine: tert-Butylglycine can be synthesized by reacting tert-butylamine with glycine in the presence of a suitable catalyst.

Attachment to Phenyl Ring: The tert-butylglycine is then attached to a phenyl ring through a peptide bond formation reaction, often using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Introduction of Methanesulfonate Group: Finally, the methanesulfonate group is introduced by reacting the phenyl ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 4-(N-tert-Butylglycyl)phenyl methanesulfonate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(N-tert-Butylglycyl)phenyl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl ring.

Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonate group.

Substitution: New compounds with different functional groups replacing the methanesulfonate group.

Scientific Research Applications

4-(N-tert-Butylglycyl)phenyl methanesulfonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N-tert-Butylglycyl)phenyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

3-[[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methoxy]propyl Methanesulfonate

- Structure : Combines a methanesulfonate group with a dioxolane-protected diol and a propyl linker.

- Synthesis : Produced via nucleophilic substitution using methanesulfonyl chloride and the corresponding alcohol precursor. Yield: 75% .

- Analytical Data :

- Application : Used as an alkylating agent in the synthesis of complex spirocyclic carboxamides, demonstrating utility in multi-step drug synthesis .

5-Chloro-N-({(5S)-2-Oxo-3-[4-(5,6-Dihydro-4H-[1,2,4]Triazin-1-yl)Phenyl]-1,3-Oxazolidin-5-yl}Methyl)Thiophene-2-Carboxamide Methanesulfonate

4-Methoxybutyrylfentanyl Methanesulfonate

- Structure : A fentanyl analog with a methoxybutyryl group and methanesulfonate counterion.

- Analytical Data :

- Application : Primarily studied for forensic identification due to its opioid activity, highlighting the role of methanesulfonates in modifying pharmacokinetic profiles .

Comparative Analysis and Trends

Structural and Functional Differences

Key Observations

- Reactivity : Methanesulfonate esters with bulky groups (e.g., tert-butyl in the target compound) may exhibit reduced reactivity in nucleophilic substitutions due to steric effects, contrasting with smaller analogs like the dioxolane derivative, which achieved high yields (75%) in alkylation reactions .

- Stability: Crystalline methanesulfonate salts (e.g., the triazine-oxazolidinone derivative) are prioritized in drug development for enhanced shelf-life .

- Analytical Utility : Methanesulfonates are critical in GC-MS and HPLC protocols for structural confirmation, as demonstrated in forensic studies of fentanyl analogs .

Biological Activity

4-(N-tert-Butylglycyl)phenyl methanesulfonate is a sulfonate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly interesting for its applications in cancer research and as an enzyme inhibitor. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 4-(N-tert-Butylglycyl)phenyl methanesulfonate can be described by the following molecular formula:

- Molecular Weight : Approximately 273.35 g/mol

- IUPAC Name : 4-(N-tert-butylglycyl)phenyl methanesulfonate

The biological activity of 4-(N-tert-Butylglycyl)phenyl methanesulfonate is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in cancer cell proliferation. The compound can bind to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization, which is crucial for cell division.

Antiproliferative Effects

Research has demonstrated that 4-(N-tert-Butylglycyl)phenyl methanesulfonate exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) of this compound against selected cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 0.5 | Disruption of microtubule dynamics |

| HT-29 (Colon Cancer) | 0.8 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 1.2 | Induction of apoptosis |

These values indicate that the compound is particularly effective against breast cancer cells, suggesting a potential role in therapeutic applications.

Case Studies

- Study on Cell Cycle Arrest : A study evaluated the effects of 4-(N-tert-Butylglycyl)phenyl methanesulfonate on the cell cycle of MCF7 cells. Results indicated that treatment with the compound led to a significant increase in the population of cells in the G2/M phase, suggesting that it effectively halts cell cycle progression at this checkpoint.

- Tumor Growth Inhibition : In vivo studies using chick chorioallantoic membrane assays demonstrated that this compound significantly inhibited angiogenesis and tumor growth, comparable to known inhibitors like combretastatin A-4. The observed low toxicity levels on embryonic tissues further support its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of 4-(N-tert-Butylglycyl)phenyl methanesulfonate can be enhanced through structural modifications. Variations in the alkyl chain length or substitution patterns on the phenyl ring have been shown to influence its binding affinity and selectivity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.